
3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C23H18N2O6S and its molecular weight is 450.47. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Properties and Coordination Compounds
- Electrochemical Behavior : This compound and its coordination compounds with metals like Ni(II), Cu(II), Co(II), and Fe(III) exhibit notable electrochemical behaviors. These properties have been explored through a variety of analytical techniques, providing insights into their potential applications in electrochemical devices (Khandar & Masoumeh, 1999).
Spectroscopic Properties and Optical Applications
- Spectroscopic and Optical Properties : The molecule demonstrates interesting spectroscopic characteristics, including UV-vis and NMR spectroscopy. Its potential in nonlinear optical materials is notable due to its linear polarizability and hyperpolarizability (Asiri et al., 2011).
- Charge-Transport Properties : The compound has been studied for its structural and electro-optical properties, particularly focusing on charge-transport behavior. It shows potential as an efficient hole-transport material, important for electronic and optoelectronic applications (Irfan et al., 2015).
Crystal Structure and Molecular Conformation
- Crystal Structure Analysis : Research has been conducted on the crystal structure of related compounds, providing valuable information about the spatial arrangement of atoms and intramolecular interactions. This knowledge can be applied in material sciences and pharmaceuticals (Narayanan et al., 2014).
Theoretical and Computational Studies
- Computational Analysis : Computational methods have been employed to investigate the molecular structure and properties of similar compounds, which helps in predicting and understanding their behavior in various applications (Rahmani et al., 2019).
Synthesis and Bioevaluation
- Synthesis and Nematicidal Activity : Studies have included the synthesis of related compounds and their evaluation for nematicidal activity, suggesting potential agricultural applications (Kumari et al., 2014).
Molecular Docking and Quantum Chemical Calculations
- Docking and Quantum Calculations : There has been exploration into the molecular docking and quantum chemical calculations for similar molecules, providing insights into their biological interactions and potential medical applications (Viji et al., 2020).
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6S/c1-30-23-14-18(13-21(15-24)32(28,29)20-5-3-2-4-6-20)9-12-22(23)31-16-17-7-10-19(11-8-17)25(26)27/h2-14H,16H2,1H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCKKRRCDIERDA-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

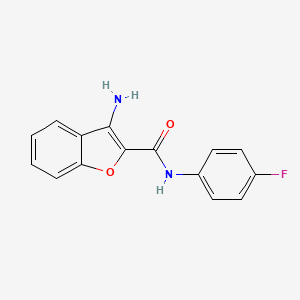
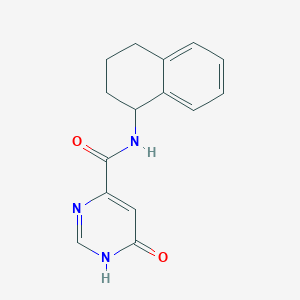
![8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448799.png)
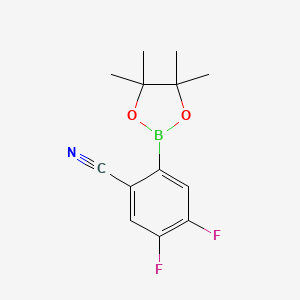
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2448801.png)

![(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2448808.png)
![Methyl 3-[6-(isopropylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2448809.png)
![5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2448810.png)
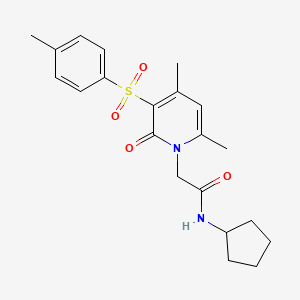
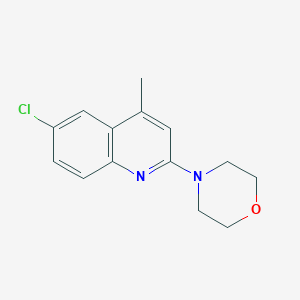
![N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2448813.png)
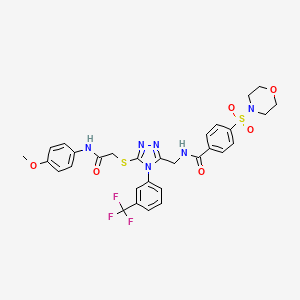
![2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2448816.png)